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Compound of Interest

Compound Name: Rocastine

Cat. No.: B1679498

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rocastine, a potent and selective
histamine H1-receptor antagonist. This document consolidates key data, including its chemical
properties, pharmacological profile, and relevant experimental methodologies, to support
further research and development.

Core Compound Information

Rocastine is a second-generation antihistamine characterized by its rapid onset of action and
non-sedating properties.[1][2]

Property Value Source

2-[2-(dimethylamino)ethyl]-4-
IUPAC Name methyl-2,3-dihydropyrido[3,2-f] PubChem
[1][3]oxazepine-5-thione

CAS Number 91833-49-7 PubChem
Deprecated CAS Number 104609-87-2 PubChem
Molecular Formula C13H19N30OS PubChem
Molecular Weight 265.38 g/mol PubChem
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Pharmacological Profile

Rocastine functions as a selective and potent antagonist of the histamine H1 receptor.[1] Its
high affinity for this receptor subtype underlies its efficacy in mitigating allergic responses.
Notably, Rocastine exhibits a rapid onset of action, with protective effects observed as early as
15 minutes post-administration in preclinical models. Furthermore, it is classified as a non-
sedating antihistamine, as it does not significantly cross the blood-brain barrier to cause
drowsiness, a common side effect of first-generation antihistamines.

Preclinical studies in guinea pigs have demonstrated Rocastine's potent antihistaminic effects.
It has shown significant protection against both histamine-induced and antigen-induced
collapse. The R-enantiomer of Rocastine has been identified as being substantially more
potent than the S-enantiomer, highlighting the stereoselectivity of its interaction with the H1

receptor.

Mechanism of Action: H1-Receptor Antagonism

The primary mechanism of action for Rocastine is the competitive antagonism of the histamine
H1 receptor. In an allergic response, histamine is released from mast cells and basophils,
binding to H1 receptors on various cell types. This binding initiates a signaling cascade that
leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased
vascular permeability, and smooth muscle contraction. Rocastine, by blocking the H1 receptor,
prevents histamine from binding and initiating this cascade, thereby alleviating allergic
symptoms.

inds to
PR [ Hiistamine eceptor i Gq Protein AclivatlunHPhospholipase C (PLC) ActlvalionHPle Hydrolysis
i

Blocks DAG -> PKC Activation

J

Click to download full resolution via product page

Histamine H1 Receptor Signaling and Rocastine Inhibition.
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Experimental Protocols

The following are generalized protocols for key experiments used to characterize the
antihistaminic activity of compounds like Rocastine.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of
histamine.

Methodology:
e Animal Model: Male Hartley guinea pigs are typically used.

o Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one
week prior to the experiment.

o Drug Administration: Rocastine or a vehicle control is administered orally (p.o.) or
intraperitoneally (i.p.) at various doses and pretreatment times.

o Histamine Challenge: A lethal dose of histamine dihydrochloride, dissolved in saline, is
administered via intraperitoneal injection.

o Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and
mortality.

o Data Analysis: The protective dose 50 (PD50), the dose of the drug that protects 50% of the
animals from lethality, is calculated.

[*H]-Mepyramine Binding Assay

This in vitro radioligand binding assay is used to determine the affinity of a compound for the
histamine H1 receptor.

Methodology:

 Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from
guinea pig cerebellum or recombinant cell lines) are prepared by homogenization and
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centrifugation.

Incubation: A fixed concentration of [3H]-mepyramine (a radiolabeled H1 antagonist) is

incubated with the membrane preparation in the presence of varying concentrations of the

test compound (Rocastine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters, representing the bound [3H]-

mepyramine, is measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of [H]-mepyramine (IC50) is determined. The equilibrium dissociation constant (Ki)

can then be calculated using the Cheng-Prusoff equation.
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Workflow for In Vivo and In Vitro Characterization.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for Rocastine (2-[2-
(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione) could not
be located in the searched resources. The synthesis of related oxazepine derivatives often
involves the cyclization of appropriate precursors.

Conclusion

Rocastine is a promising second-generation antihistamine with a favorable pharmacological
profile characterized by high potency, selectivity for the H1 receptor, rapid onset of action, and
a non-sedating nature. The provided information on its chemical properties, mechanism of
action, and relevant experimental protocols offers a solid foundation for researchers and drug
development professionals interested in further exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

